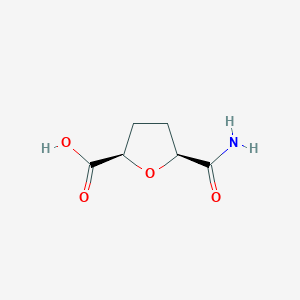

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the carbamoyl group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its functional groups, stereochemistry, and molecular weight would all influence its properties .Scientific Research Applications

Carbapenem Biosynthesis and Stereochemical Analysis

Carbapenem antibiotics, a class of β-lactam antibiotics, are synthesized through complex biochemical processes involving stereochemical conversions. Studies have clarified the stereochemical assignments within the carbapenem biosynthesis pathway, highlighting the role of specific enzymes like CarC in the ring stereoinversion process from L-proline. This pathway involves the transformation of L-proline to (5R)-carbapen-2-em-3-carboxylic acid and its saturated counterparts through stereospecific reactions facilitated by CarC, an enzyme dependent on alpha-ketoglutarate and ascorbate. These findings provide insights into the biosynthesis of naturally occurring carbapenem antibiotics, demonstrating the compound's relevance in understanding antibiotic resistance and developing new antimicrobial agents (Stapon, Li, & Townsend, 2003), (Stapon, Li, & Townsend, 2003).

Renin Inhibitors and Transition-State Analogues

The design of potent inhibitors for human plasma renin, a critical enzyme in the blood pressure regulation pathway, has been significantly advanced by incorporating (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues. These molecules act as transition-state analogues, mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis. This application is pivotal in developing new therapeutic agents for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Catalysis and Green Chemistry Applications

Novel biological-based nano organocatalysts, incorporating urea moieties, have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts, designed with carbamoyl groups, facilitate reactions such as the Knoevenagel condensation, demonstrating the compound's utility in promoting sustainable chemical synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthetic Chemistry and Drug Development

The compound has been utilized in the synthesis of novel amide derivatives with potential antifungal and antibacterial activities. By leveraging the structural versatility of 1,3-dioxolane derivatives, researchers have created compounds that exhibit significant antimicrobial properties, showcasing the potential for developing new therapeutic agents (Begum et al., 2019).

Advanced Materials and Coordination Chemistry

In the field of materials science, derivatives of the compound have been explored for assembling lanthanide-based coordination polymers. These materials exhibit interesting photophysical properties, making them candidates for applications in optoelectronics and photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMFPCPZWAVWNH-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-carbamoyloxolane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)